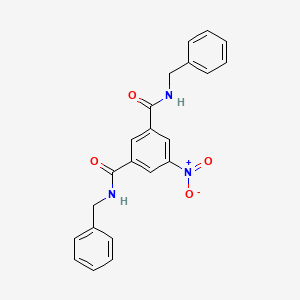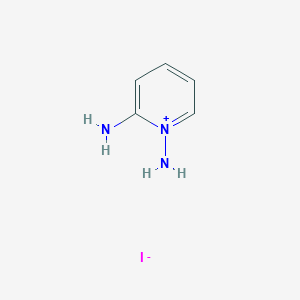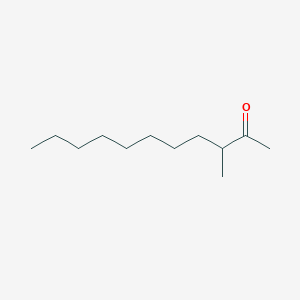
3-Methyl-2-undecanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-2-undecanone is an organic compound belonging to the class of ketones. It is characterized by the presence of a carbonyl group bonded to two carbon atoms. This compound is known for its distinctive odor and is used in various applications, including as a fragrance and flavoring agent.
准备方法
Synthetic Routes and Reaction Conditions
Oxidation of Undecanol-2: This method involves the oxidation of undecanol-2 to produce 3-Methyl-2-undecanone.
Reaction of Decanoic Acid and Acetic Acid: This method involves heating decanoic acid and acetic acid over thorium oxide at 450°C.
Isolation from Rue Oil: Although not commercially significant, this compound can be isolated from rue oil.
Industrial Production Methods
Industrial production of this compound often involves the oxidation of hydrocarbons or the use of microbial platforms. Recent advances have enabled the production of methyl ketones, including this compound, using metabolically engineered Escherichia coli .
化学反应分析
Types of Reactions
Oxidation: 3-Methyl-2-undecanone can undergo oxidation reactions, typically resulting in the formation of carboxylic acids.
Reduction: This compound can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly in the presence of strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Strong bases like sodium hydride and nucleophiles such as Grignard reagents are often employed.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted ketones and alcohols
科学研究应用
3-Methyl-2-undecanone has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: This compound is studied for its role in biological processes and its potential as a biomarker.
Medicine: Research is ongoing into its potential therapeutic effects and its use in drug development.
作用机制
The mechanism of action of 3-Methyl-2-undecanone involves its interaction with molecular targets such as odorant receptors. It acts as an olfactory agonist or antagonist, modulating receptor activity and affecting sensory perception . This compound can activate or inhibit specific odorant receptors, leading to its use as an insect repellent .
相似化合物的比较
Similar Compounds
2-Undecanone:
2-Methyl-3-decanone: Another ketone with similar properties and applications.
6,10-Dimethyl-2-undecanone: A related compound used in similar applications.
Uniqueness
3-Methyl-2-undecanone is unique due to its specific molecular structure, which imparts distinct olfactory properties and makes it particularly effective as a fragrance and flavoring agent. Its ability to modulate odorant receptor activity also sets it apart from other similar compounds .
属性
CAS 编号 |
1534-28-7 |
|---|---|
分子式 |
C12H24O |
分子量 |
184.32 g/mol |
IUPAC 名称 |
3-methylundecan-2-one |
InChI |
InChI=1S/C12H24O/c1-4-5-6-7-8-9-10-11(2)12(3)13/h11H,4-10H2,1-3H3 |
InChI 键 |
KSIQCBVUTKCESV-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC(C)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![12-ethyl-12-methyl-5-prop-2-enylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14148439.png)
![methyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B14148444.png)
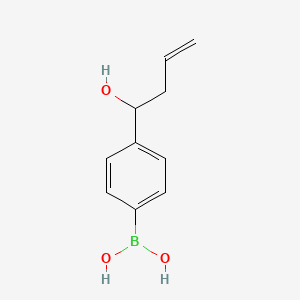
![4-[4-(1,3-Benzodioxol-5-ylmethylideneamino)phenyl]sulfonylaniline](/img/structure/B14148455.png)
![2,3-Dimethyl-1H-pyrrolo[3,2-h]quinoline](/img/structure/B14148463.png)
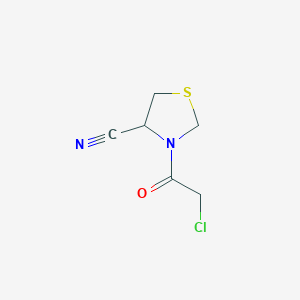
![1-[2-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phenyl]ethanone](/img/structure/B14148465.png)
![2-Amino-2-[4-(pentyloxy)phenyl]ethanol](/img/structure/B14148470.png)
![1-(2,4-dinitrophenyl)-2-[10-(2-methoxybenzylidene)anthracen-9(10H)-ylidene]hydrazine](/img/structure/B14148472.png)

